4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

Physicochemical Profiling LogP CNS Drug Design

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride (CAS 1189945-35-4) is a heterocyclic building block composed of a quinoline ring directly attached to the 4-position of a piperidine-4-carbonitrile scaffold, supplied as the hydrochloride salt with a molecular weight of 273.76 g·mol⁻¹. It is primarily deployed as a key intermediate in medicinal chemistry campaigns targeting neurological disorders, leveraging the quinoline substructure known for CNS receptor engagement.

Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
CAS No. 1189945-35-4
Cat. No. B1391455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride
CAS1189945-35-4
Molecular FormulaC15H16ClN3
Molecular Weight273.76 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl
InChIInChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H
InChIKeyFDGMFUJOEVKYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride (CAS 1189945-35-4): Procurement-Critical Chemical Identity and Research Classification


4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride (CAS 1189945-35-4) is a heterocyclic building block composed of a quinoline ring directly attached to the 4-position of a piperidine-4-carbonitrile scaffold, supplied as the hydrochloride salt with a molecular weight of 273.76 g·mol⁻¹ . It is primarily deployed as a key intermediate in medicinal chemistry campaigns targeting neurological disorders, leveraging the quinoline substructure known for CNS receptor engagement . The compound is classified under the C07D 401 patent class (heterocyclic compounds containing a six-membered piperidine ring and a quinoline ring system), positioning it within a heavily patented chemical space for kinase and GPCR inhibitor design [1].

Why 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride Cannot Be Replaced by Common Piperidine-4-carbonitrile Analogs


Generic substitution with simpler 4-aryl piperidine-4-carbonitriles (e.g., 4-phenyl or 4-pyridyl analogs) is chemically inadvisable because the quinoline moiety imparts a fundamentally distinct electronic, steric, and pharmacological profile. The quinoline ring increases the topological polar surface area (TPSA ≈ 49 Ų) relative to pyridine analogs, directly altering blood-brain barrier permeability predictions . Furthermore, SAR studies on influenza virus inhibitors demonstrate that the quinoline-4-yloxy substitution confers nanomolar antiviral activity (EC₅₀ = 0.05 μM) absent in non-quinoline comparators, confirming that quinoline-dependent target engagement cannot be replicated by other (hetero)aryl groups [1].

Head-to-Head Differentiation Evidence for 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride


Lipophilicity Shift: Quinoline vs. Pyridine and Phenyl Substituents Drives Differential ADME Predictions

Direct comparison of predicted LogP values reveals that the quinoline-substituted compound (LogP = 2.80) is markedly more lipophilic than the 4-phenyl analog (LogP = 1.63) and the 4-pyridyl analog (LogP ≈ 1.48), consistent with the increased hydrocarbon surface area of the fused bicyclic quinoline ring . This ~1.2–1.3 log unit increase predicts significantly higher membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted probe design.

Physicochemical Profiling LogP CNS Drug Design ADME Prediction

Quinoline Scaffold Confers Validated Biological Activity Absent in Simple Aryl Analogs: Influenza Virus Inhibition Case Study

In a published SAR study of piperidine-based influenza inhibitors, the optimized compound containing a quinolin-4-yloxy moiety (compound 11e) demonstrated nanomolar antiviral activity (EC₅₀ = 0.05 μM) and an exceptional selectivity index (SI > 160,000). In contrast, non-quinoline analogs in the same series consistently showed substantially weaker or undetectable activity, establishing the quinoline ring as the essential pharmacophoric element [1]. While this study used a 4-oxy-linked scaffold, the quinoline-4-yl recognition motif is directly transferable to the 4-carbon-linked scaffold of the target compound.

Antiviral Influenza Virus Structure-Activity Relationship Quinoline Pharmacophore

Sigma-1 Receptor Affinity Landscape: 4-Phenyl Comparator Achieves Sub-nanomolar Ki, Defining a Benchmark for Quinoline Analog Evaluation

The 4-phenylpiperidine-4-carbonitrile scaffold is a validated sigma-1 receptor ligand with reported Ki(σ₁) = 1.22–2.14 nM and extraordinary subtype selectivity over σ₂ (Ki(σ₂)/Ki(σ₁) = 680–887) [1]. The 4-quinolinyl analog, bearing a bulkier and more electron-deficient aromatic system, is predicted to differentially modulate σ₁ vs. σ₂ binding. For procurement decisions in sigma receptor programs, the quinoline compound offers a structurally distinct complement to the extensively characterized phenyl series, enabling exploration of an underexploited region of chemical space within the same target class.

Sigma-1 Receptor Radioligand Binding Ki CNS Imaging

Safety Classification: GHS Acute Toxicity Profile Guides Laboratory Handling Protocols

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 (Warning) . In comparison, 4-phenylpiperidine-4-carbonitrile hydrochloride carries H302 only (harmful if swallowed, 97.87% probability-weighted) . The multi-endpoint irritation profile of the quinoline analog necessitates more stringent personal protective equipment (PPE) protocols, particularly dust and mist control, during handling and formulation.

GHS Hazard Safety Data Skin Irritation Procurement Compliance

Commercial Purity Specifications: 95% Minimum vs. Premium 97% and 98% Grades Provide Formulation-Ready Options

Commercial availability data shows that the target compound is offered in multiple purity tiers: 95% (Sigma-Aldrich/AstaTech) , 97% (Amadis Chemical) , and ≥98% NLT (MolCore, ISO-certified) . In contrast, the 4-pyridyl analog is typically listed at 95%+ with no premium grade availability . For GMP-adjacent or ISO-compliant pharmaceutical intermediate procurement, the quinoline compound uniquely provides a certified high-purity (≥98%) option, reducing the need for in-house repurification prior to use in sensitive downstream chemistry such as amide coupling or reductive amination.

Purity Quality Control ISO Certification Pharmaceutical Intermediate

High-Impact Application Scenarios for 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride Based on Quantified Differentiation


CNS-Penetrant Kinase or GPCR Probe Design Leveraging Predictively Superior LogP

The predicted LogP of 2.80, approximately 1.2 log units above the phenyl analog, positions this compound as the scaffold of choice for CNS drug discovery programs requiring passive blood-brain barrier penetration . Researchers designing brain-penetrant kinase inhibitors (e.g., c-Met, Src family) or neuromodulatory GPCR ligands can select this scaffold to meet the empirical CNS drug-likeness criterion of LogP > 2, while the quinoline nitrogen provides a hydrogen-bond acceptor for target binding .

Antiviral Lead Optimization: Pre-Installed Quinoline Pharmacophore for Influenza and Emerging Virus Programs

The quinoline-4-yl moiety is a validated antiviral pharmacophore, with close structural analogs achieving EC₅₀ = 0.05 μM against influenza A H1N1 with a selectivity index exceeding 160,000 . For antiviral lead optimization campaigns, incorporating this building block at the scaffold level bypasses the need for de novo quinoline introduction via late-stage functionalization, accelerating hit-to-lead timelines.

Sigma-1 Receptor Chemical Biology: Orthogonal Scaffold Exploration Against the Phenyl Series Benchmark

With the 4-phenylpiperidine-4-carbonitrile series established at Ki(σ₁) = 1.22–2.14 nM , the quinoline analog provides an underexplored orthogonal scaffold for sigma-1 receptor tool compound development. The electronic and steric divergence (quinoline vs. phenyl) enables systematic investigation of σ₁/σ₂ selectivity determinants, with the phenyl series serving as a built-in quantitative benchmark for affinity comparisons.

ISO-Certified Pharmaceutical Intermediate Procurement for GMP-Adjacent Scale-Up

The availability of a ≥98% purity, ISO-certified grade from MolCore makes this compound uniquely procurement-ready for process chemistry groups transitioning from discovery to preclinical development. The certified purity eliminates the requirement for in-house preparative HPLC purification, reducing the per-batch cost and timeline for intermediate stockpile preparation in multi-step synthetic routes to IND candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.